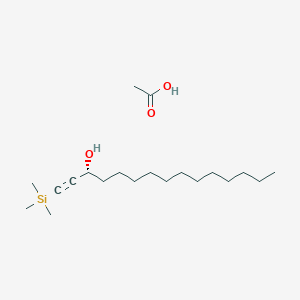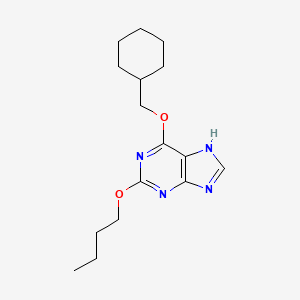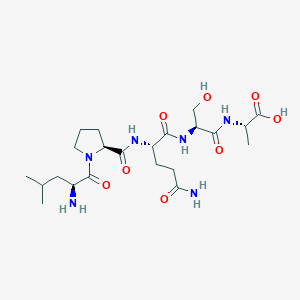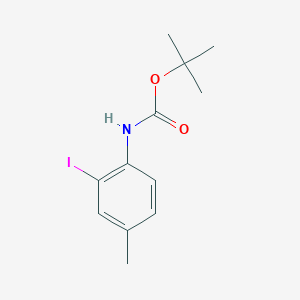![molecular formula C10H9F B12536030 1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene CAS No. 663603-33-6](/img/structure/B12536030.png)
1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorotricyclo[3320~2,8~]deca-3,6,9-triene is a chemical compound with a unique tricyclic structure It consists of a fluorine atom attached to a tricyclo[3320~2,8~]deca-3,6,9-triene framework
Preparation Methods
The synthesis of 1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene typically involves the fluorination of tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene. One common method is the reaction of tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Scientific Research Applications
1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene can be compared with other similar compounds such as:
Tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: The parent compound without the fluorine atom.
1-Chlorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: A similar compound with a chlorine atom instead of fluorine.
1-Bromotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: A similar compound with a bromine atom instead of fluorine. The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs.
Properties
CAS No. |
663603-33-6 |
|---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-fluorotricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H9F/c11-10-6-5-7-1-3-8(10)9(10)4-2-7/h1-9H |
InChI Key |
HFNONXUVVCJYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C2(C=CC1C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)

![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)


![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)

![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)

![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)
